methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether
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Overview
Description
The compound "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" is a synthetic chemical with a complex structure. The presence of trifluoromethyl groups and an oxadiazole ring suggests its potential utility in various scientific fields such as organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" can involve several steps, starting with the preparation of the core structures like thienopyrazole and oxadiazole. Common synthetic routes may include:
Formation of Thienopyrazole
Reagents: : Methyl thioacetate, hydrazine, trifluoroacetic acid.
Conditions: : Heating under reflux.
Intermediate: : Formation of the 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole.
Formation of Oxadiazole
Reagents: : Carboxylic acids, hydrazides, and phosphorus oxychloride.
Conditions: : Heating under reflux or microwave irradiation.
Coupling Reaction
Reagents: : Suitable aryl halides or phenols.
Conditions: : Pd-catalyzed coupling reaction under inert atmosphere.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized using continuous flow chemistry, which allows for better control over reaction conditions and improved yields. Catalysts, solvents, and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Selective reduction reactions can target specific functional groups without affecting the trifluoromethyl group.
Substitution: : The aromatic ether and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with Pd/C catalyst.
Substitution Conditions: : Base (e.g., sodium hydride) for deprotonation, suitable electrophiles for subsequent substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced analogs with modified functional groups.
Substitution: : Formation of substituted phenyl ethers or oxadiazole derivatives.
Scientific Research Applications
In Chemistry
Catalysis: : Potential use as a ligand in transition metal catalysis.
Organic Synthesis: : Intermediate in the synthesis of more complex organic molecules.
In Biology
Biological Activity: : Potential antimicrobial or anticancer properties due to its unique structural features.
In Medicine
Drug Development: : Possible lead compound for the development of novel pharmaceuticals targeting specific enzymes or receptors.
In Industry
Materials Science: : Potential use in the development of advanced materials with unique electronic or photonic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl}phenyl ether
Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether
Uniqueness
Compared to other compounds with similar backbones, "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" stands out due to the unique combination of its trifluoromethyl group and thienopyrazole ring, which may confer enhanced biological activity and unique chemical reactivity.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSVBDOELEWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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